molecular formula C41H40Br2P2 B1586947 Pentamethylenebis(triphenylphosphonium) bromide CAS No. 22884-31-7

Pentamethylenebis(triphenylphosphonium) bromide

Cat. No. B1586947
CAS RN: 22884-31-7
M. Wt: 754.5 g/mol
InChI Key: XIZMFZWZYVQIOX-UHFFFAOYSA-L
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Description

Pentamethylenebis(triphenylphosphonium) bromide is a chemical compound with the molecular formula C41H40Br2P2 and a molecular weight of 754.51 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Pentamethylenebis(triphenylphosphonium) bromide consists of 41 carbon atoms, 40 hydrogen atoms, 2 bromine atoms, and 2 phosphorus atoms .


Physical And Chemical Properties Analysis

Pentamethylenebis(triphenylphosphonium) bromide is a solid crystalline substance with a white appearance . It is soluble in water and is hygroscopic .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Pentamethylenebis(triphenylphosphonium) bromide is involved in reactions with α-aminoethers, leading to the formation of other phosphonium bromides. These reactions are significant for studying the behavior of phosphonium salts and for producing specific compounds (Bagdasaryan et al., 2007).
  • Material Science and Polymer Chemistry :

    • It plays a role in the preparation of adherent films of poly-p-xylylenes on aluminum through electrolysis, which is important for material coatings (Ross & Kelley, 1967).
    • In polymer chemistry, chemically modified poly(methyl methacrylate) resin-bound triphenyl-phosphonium bromide serves as a halogen-carrier in bromination of organic compounds. This application is crucial for creating brominated products in a simple and efficient manner (Hassanein et al., 1989).
  • Analytical Chemistry :

    • Pentamethylenebis(triphenylphosphonium) bromide is used in the spectrophotometric determination of chromium(VI) as dichromate after extraction. This application is significant for the quantitative analysis of chromium in various materials (Burns et al., 1987).
  • Electrochemistry and Light-Emitting Devices :

    • In electrochemistry, it has been used for the electropolymerization of poly(phenylene vinylene) (PPV), which is essential for developing light-emitting diodes (LEDs). The electropolymerized PPV films exhibit promising characteristics for LED applications (Chang et al., 1996).
  • Environmental Applications :

    • Its derivatives, such as tetraphenylphosphonium bromide, have been investigated for their role in radioactive waste treatment, specifically for removing technetium from waste streams. Understanding the stability and degradation products of these compounds is crucial for environmental safety (Aldridge et al., 2007).

Safety And Hazards

Pentamethylenebis(triphenylphosphonium) bromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pentamethylenebis(triphenylphosphonium) bromide is primarily used for research purposes . Its future directions could involve further exploration of its properties and potential applications in various fields of research.

properties

IUPAC Name

triphenyl(5-triphenylphosphaniumylpentyl)phosphanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40P2.2BrH/c1-8-22-36(23-9-1)42(37-24-10-2-11-25-37,38-26-12-3-13-27-38)34-20-7-21-35-43(39-28-14-4-15-29-39,40-30-16-5-17-31-40)41-32-18-6-19-33-41;;/h1-6,8-19,22-33H,7,20-21,34-35H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZMFZWZYVQIOX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40Br2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945560
Record name (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

754.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethylenebis(triphenylphosphonium) bromide

CAS RN

22884-31-7
Record name Pentamethylenebis(triphenylphosphonium) bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pentane-1,5-diyl)bis(triphenylphosphanium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylenebis(triphenylphosphonium) bromide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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